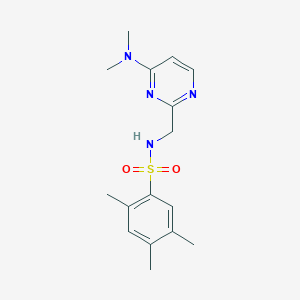
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a sulfonamide, etc.).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Catalytic Efficiency in Synthesis
The compound's role as a catalyst or intermediate in synthesizing novel derivatives has been highlighted. For instance, it has been utilized in the efficient synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, demonstrating its utility in producing compounds with potential biological activities. This synthesis approach has shown significant advantages in reaction parameters, including temperature and catalyst amount, showcasing its effectiveness in organic synthesis (Khashi et al., 2014).
Building Block for Heterocyclic Compounds
Research has also explored its use as a building block for synthesizing novel triazepines, pyrimidines, and azoles. These compounds were evaluated for their antifungal activity, indicating the compound's significance in developing new antifungal agents. This aspect of research underscores the compound's versatility in contributing to the synthesis of a wide range of heterocyclic compounds with potential biological activities (Khodairy et al., 2016).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal potentials of derivatives synthesized from this compound. For example, the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety showed promising results against Gram-positive and Gram-negative bacteria and fungi. This research indicates the potential of this compound's derivatives in developing new antimicrobial and antifungal agents (Hassan et al., 2009).
Structural and Spectroscopic Analysis
The compound has also been the subject of structural and spectroscopic analysis studies. These studies provide detailed insights into the molecular structure, stability, and electronic properties, contributing significantly to understanding the compound's behavior and interactions at the molecular level. Such investigations are crucial for the rational design of derivatives with desired properties and activities (Mansour & Ghani, 2013).
Safety And Hazards
This would involve looking at the safety data for the compound, including its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.
将来の方向性
This would involve discussing potential future research directions for the compound, such as new applications, modifications to improve its properties, or further studies to better understand its behavior.
特性
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-8-13(3)14(9-12(11)2)23(21,22)18-10-15-17-7-6-16(19-15)20(4)5/h6-9,18H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMHGIIDTYKAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2,4,5-trimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

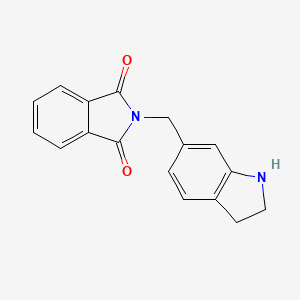
![N-(3-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2795599.png)
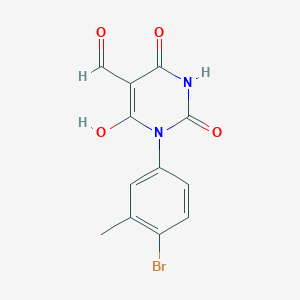
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2795604.png)
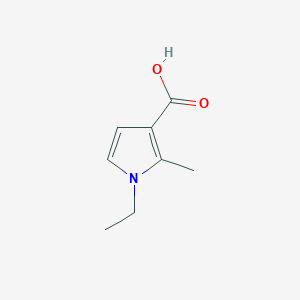
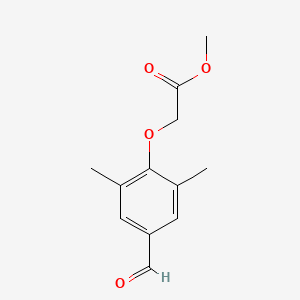
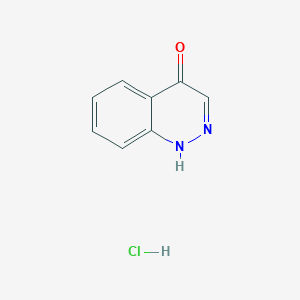
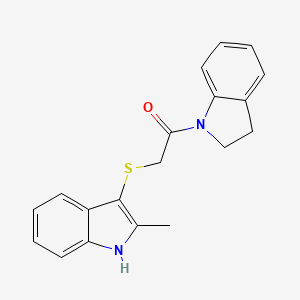
![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2795617.png)
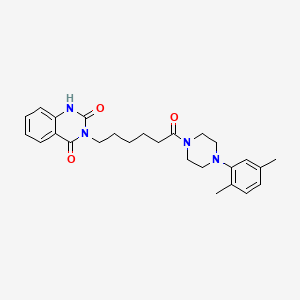
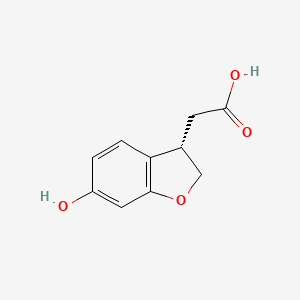
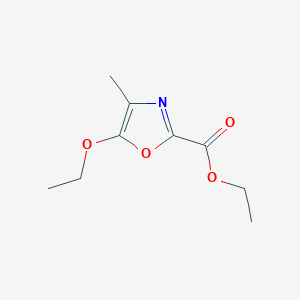
![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)